molecular formula C16H25NO3 B2646086 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid CAS No. 237400-98-5

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid

Cat. No.: B2646086
CAS No.: 237400-98-5
M. Wt: 279.38
InChI Key: TVUAZYKHHMOUKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid typically involves the reaction of adamantylcarbonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbonyl and amino groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid
  • 2-[(1-Adamantylcarbonyl)amino]-3-ethylbutanoic acid
  • 2-[(1-Adamantylcarbonyl)amino]-3-methylhexanoic acid

Uniqueness

2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid is unique due to its specific molecular structure, which provides distinct steric and electronic properties. These properties make it particularly useful in proteomics research and other scientific applications where precise molecular interactions are crucial .

Properties

IUPAC Name

2-(adamantane-1-carbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-9(2)13(14(18)19)17-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUAZYKHHMOUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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